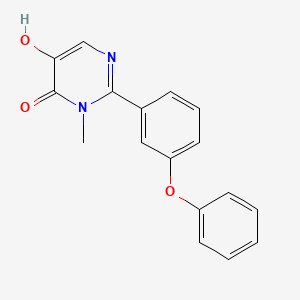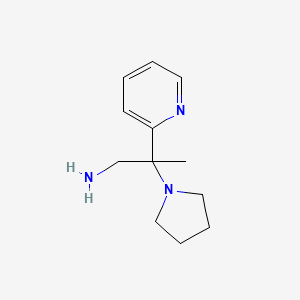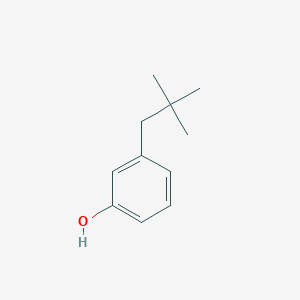
5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is carried out between an azide and an alkyne to form the triazole ring. The starting materials for this synthesis are usually 2-ethynylpyridine and an azide derivative. The reaction is catalyzed by copper(I) salts, such as copper(I) iodide, and is typically performed in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and the use of efficient catalytic systems suggest that large-scale synthesis could be achieved using continuous flow reactors. These reactors allow for precise control over reaction conditions and can be scaled up to produce significant quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the triazole or pyridine ring.
Aplicaciones Científicas De Investigación
5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine involves its ability to coordinate with metal ions and interact with biological macromolecules. The triazole ring can form stable complexes with transition metals, which can then interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-1,2,3-triazol-4-yl)pyridine
- 2-(1H-1,2,4-triazol-3-yl)pyridine
- 2-(1H-1,2,4-triazol-5-yl)pyridine
Uniqueness
5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine is unique due to the presence of a methyl group at the 5-position of the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to form metal complexes and interact with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H8N4 |
|---|---|
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
5-methyl-2-(2H-triazol-4-yl)pyridine |
InChI |
InChI=1S/C8H8N4/c1-6-2-3-7(9-4-6)8-5-10-12-11-8/h2-5H,1H3,(H,10,11,12) |
Clave InChI |
VGDKGGLEMCUKRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=NNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
![2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)



![6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869809.png)

![N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide](/img/structure/B13869818.png)
![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)



